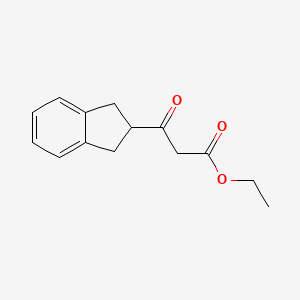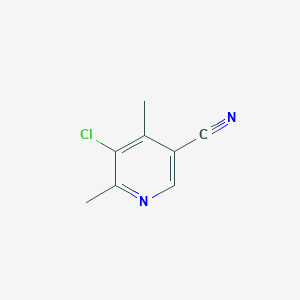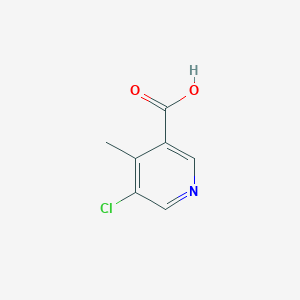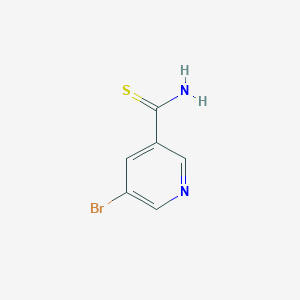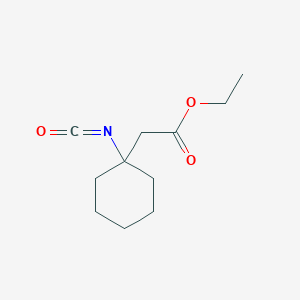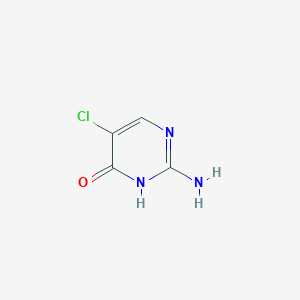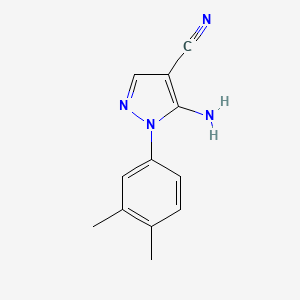
4-(2-氯乙基)苯甲酸乙酯
描述
Ethyl 4-(2-chloroethyl)benzoate is a chemical compound with the molecular weight of 212.68 . The IUPAC name for this compound is ethyl 4-(2-chloroethyl)benzoate .
Synthesis Analysis
The synthesis of Ethyl 4-(2-chloroethyl)benzoate involves several steps, including alkylation, esterification, and another alkylation . The synthesis process is designed to have high total yields, mild conditions, and simple operation .Molecular Structure Analysis
The InChI code for Ethyl 4-(2-chloroethyl)benzoate is1S/C11H13ClO2/c1-2-14-11(13)10-5-3-9(4-6-10)7-8-12/h3-6H,2,7-8H2,1H3 . This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis
Ethyl 4-(2-chloroethyl)benzoate has a molecular weight of 212.68 .科学研究应用
液晶性质
4-(2-氯乙基)苯甲酸乙酯及其衍生物因其液晶性质而被广泛研究。例如,Prajapati 和 Pandya (2009) 合成了具有 β-氯乙基末端链的介晶同系物系列,显示出重要的对映向列 A 和向列中间相,表明在液晶显示 (LCD) 技术和温度传感设备中具有潜在的应用 (Prajapati & Pandya, 2009)。
合成和抗血小板活性
该化合物及其衍生物也因其在医学应用中的潜力而被探索。陈等人 (2008) 研究了 4-(1-苄基-1H-吲唑-3-基)苯甲酸乙酯 (YD-3) 衍生物的选择性抗 PAR4(蛋白酶激活受体 4)活性,这对于新型抗血小板药物的开发至关重要 (Chen et al., 2008)。
抗幼年激素剂
在昆虫学领域,4-(2-氯乙基)苯甲酸乙酯的衍生物已被合成作为抗幼年激素剂。这些化合物,例如 4-[2-(叔丁基羰基氧基)丁氧基]苯甲酸乙酯 (ETB),已被证明可以诱导家蚕等昆虫的早熟变态,暗示了它们在害虫控制中的潜力 (Kuwano et al., 2008)。
癌症治疗的前药
Springer 等人 (1990) 合成了由羧肽酶 G2 激活为细胞毒性烷化剂的新型前药,其中一种化合物是 4-[(2-氯乙基)[2-(甲磺酰氧基)乙基]氨基]苯甲酰-L-谷氨酸。这些前药被设计用作抗癌剂,其激活特别发生在肿瘤部位,从而降低全身毒性 (Springer et al., 1990)。
安全和危害
Ethyl 4-(2-chloroethyl)benzoate should be handled with care. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. It should be used only outdoors or in a well-ventilated area .
属性
IUPAC Name |
ethyl 4-(2-chloroethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-2-14-11(13)10-5-3-9(4-6-10)7-8-12/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSZOWNCJICCHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-chloroethyl)benzoate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

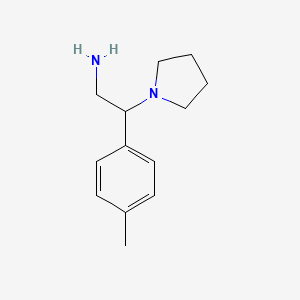
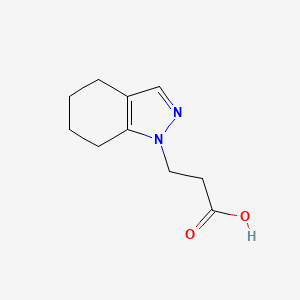
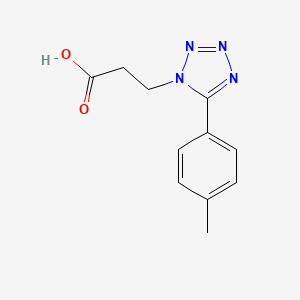
![4-[(4-Methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoic acid](/img/structure/B3164216.png)
![4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]benzoic Acid](/img/structure/B3164222.png)
